REACTION_CXSMILES
|
[CH3:1][SiH:2]([O:6][CH2:7][CH3:8])[O:3][CH2:4][CH3:5].C(O)C.[CH2:12]([O:16][CH2:17][CH:18]=[CH2:19])[CH:13]1[O:15][CH2:14]1>C(O)(=O)C>[CH2:12]([O:16][CH2:17][CH2:18][CH2:19][Si:2]([CH3:1])([O:6][CH2:7][CH3:8])[O:3][CH2:4][CH3:5])[CH:13]1[O:15][CH2:14]1
|
Name
|
|
Quantity
|
168.2 mol
|
Type
|
reactant
|
Smiles
|
C[SiH](OCC)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
21 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
210.8 mol
|
Type
|
reactant
|
Smiles
|
C(C1CO1)OCC=C
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purge
|
Type
|
CUSTOM
|
Details
|
sealed
|
Type
|
ADDITION
|
Details
|
The AGE was added at a rate that
|
Type
|
CUSTOM
|
Details
|
the reaction temperature between 85 and 95° C
|
Type
|
ADDITION
|
Details
|
the addition
|
Type
|
DISTILLATION
|
Details
|
distilled at 104-121° C. (3-7 mm Hg)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1CO1)OCCC[Si](OCC)(OCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | ||
YIELD: CALCULATEDPERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |